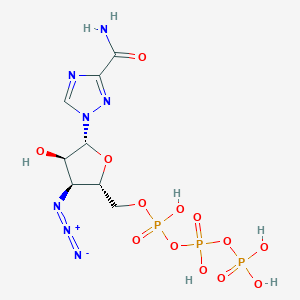
Azido-drtp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-drtp, also known as 5-azido-2',3'-dideoxythymidine-5'-triphosphate, is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and has been used to study the mechanisms of DNA replication and repair.
Wirkmechanismus
Azido-drtp inhibits DNA synthesis by acting as a chain terminator. It is incorporated into the growing DNA chain by DNA polymerase and prevents further nucleotide addition. This leads to the termination of DNA synthesis and the formation of incomplete DNA strands.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used as a potential anti-cancer agent. It has also been shown to have anti-viral properties and has been used to study the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Azido-drtp has several advantages for lab experiments. It is a potent inhibitor of DNA synthesis and can be used to study the mechanisms of DNA replication and repair. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations. It is highly toxic and must be handled with care. It also has a short half-life and must be used immediately after synthesis.
Zukünftige Richtungen
There are several future directions for the use of Azido-drtp in scientific research. One potential application is the study of DNA damage and repair in cancer cells. This compound could be used to study the effects of chemotherapy on cancer cells and the mechanisms of DNA repair. Another potential application is the study of the replication of various viruses. This compound could be used to study the replication of HIV and other viruses and could lead to the development of new anti-viral therapies.
In conclusion, this compound is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and has been used to study the mechanisms of DNA replication and repair. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the study of DNA damage and repair in cancer cells and the replication of various viruses.
Synthesemethoden
The synthesis of Azido-drtp involves the modification of the nucleotide thymidine. The first step is the conversion of thymidine to 2',3'-dideoxythymidine, which is achieved by treatment with an appropriate reagent. The next step involves the phosphorylation of 2',3'-dideoxythymidine to form 2',3'-dideoxythymidine-5'-monophosphate. This is followed by the addition of triphosphate groups to the 5' position of the monophosphate to form this compound.
Wissenschaftliche Forschungsanwendungen
Azido-drtp has been used extensively in scientific research to study the mechanisms of DNA replication and repair. It is a potent inhibitor of DNA synthesis and has been used to study the effects of various DNA polymerases on DNA replication. It has also been used to study the effects of DNA damage on DNA replication and repair.
Eigenschaften
CAS-Nummer |
119764-56-6 |
|---|---|
Molekularformel |
C8H14N7O13P3 |
Molekulargewicht |
509.16 g/mol |
IUPAC-Name |
[[(2S,3S,4R,5R)-3-azido-5-(3-carbamoyl-1,2,4-triazol-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N7O13P3/c9-6(17)7-11-2-15(13-7)8-5(16)4(12-14-10)3(26-8)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-5,8,16H,1H2,(H2,9,17)(H,21,22)(H,23,24)(H2,18,19,20)/t3-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
CQCABWRRPZWJEQ-AFCXAGJDSA-N |
Isomerische SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |
Kanonische SMILES |
C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |
Synonyme |
3'-azido-3'-deoxyribavirin-5'-triphosphate azido-dRTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



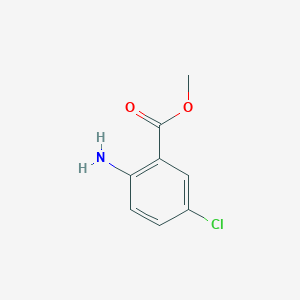
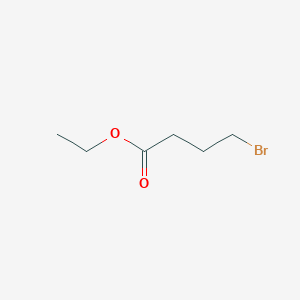

![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
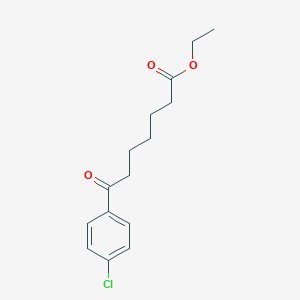

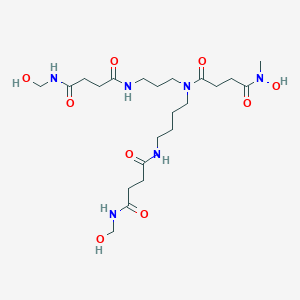
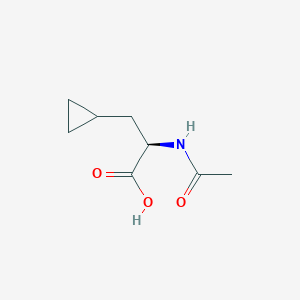
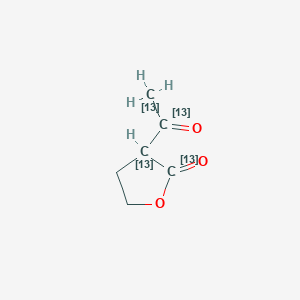
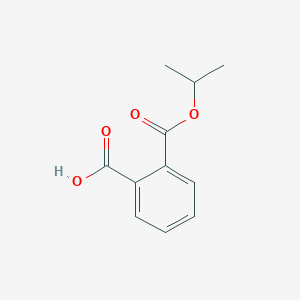

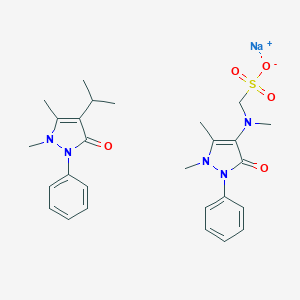
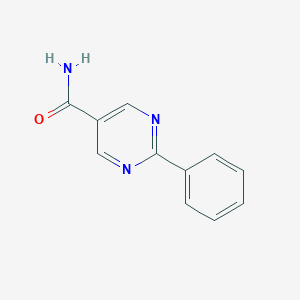
![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)